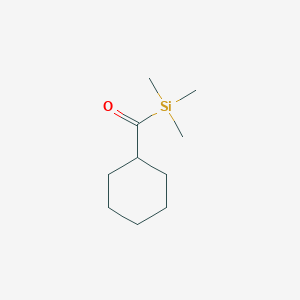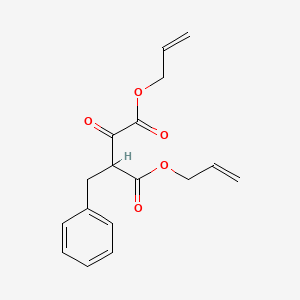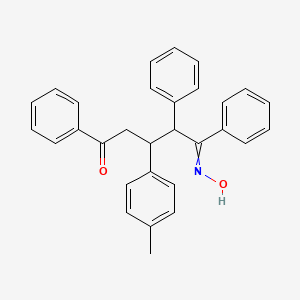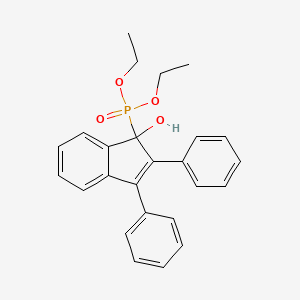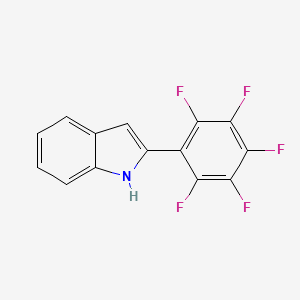
1H-Indole, 2-(pentafluorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 2-(pentafluorophenyl)- is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. The addition of a pentafluorophenyl group to the indole structure enhances its chemical properties, making it a valuable compound in various scientific fields .
Preparation Methods
The synthesis of 1H-Indole, 2-(pentafluorophenyl)- involves several methods. One common approach is the Fischer indole synthesis, which uses phenylhydrazine and cyclohexanone under acidic conditions . Another method involves the Larock indole annulation reaction, where an alkyne and 2-bromoaniline react in the presence of palladium(II) acetate, 1,1′-bis(diphenylphosphino)ferrocene, and potassium bicarbonate in DMF at elevated temperatures . Industrial production methods often employ similar synthetic routes but on a larger scale, optimizing reaction conditions for higher yields and purity .
Chemical Reactions Analysis
1H-Indole, 2-(pentafluorophenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride, which reduce the compound to its corresponding amine.
Substitution: Electrophilic substitution reactions are prevalent due to the electron-rich nature of the indole ring.
Major products formed from these reactions include various substituted indoles, which have significant applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
1H-Indole, 2-(pentafluorophenyl)- has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Industry: The compound finds use in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole, 2-(pentafluorophenyl)- involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. For instance, it can act as an agonist or antagonist at serotonin receptors, affecting neurotransmission. The pentafluorophenyl group enhances its binding affinity and selectivity towards specific targets .
Comparison with Similar Compounds
1H-Indole, 2-(pentafluorophenyl)- can be compared with other indole derivatives, such as:
1H-Indole, 2-phenyl-: Lacks the fluorine atoms, resulting in different chemical properties and biological activities.
1H-Indole, 2-(trifluoromethyl)-: Contains a trifluoromethyl group instead of a pentafluorophenyl group, leading to variations in reactivity and applications.
The uniqueness of 1H-Indole, 2-(pentafluorophenyl)- lies in its enhanced chemical stability and biological activity due to the presence of the pentafluorophenyl group .
Properties
CAS No. |
116993-61-4 |
|---|---|
Molecular Formula |
C14H6F5N |
Molecular Weight |
283.20 g/mol |
IUPAC Name |
2-(2,3,4,5,6-pentafluorophenyl)-1H-indole |
InChI |
InChI=1S/C14H6F5N/c15-10-9(11(16)13(18)14(19)12(10)17)8-5-6-3-1-2-4-7(6)20-8/h1-5,20H |
InChI Key |
WPYTYTWOOGJTRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=C(C(=C(C(=C3F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


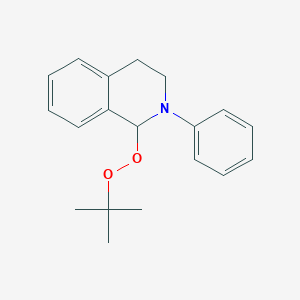
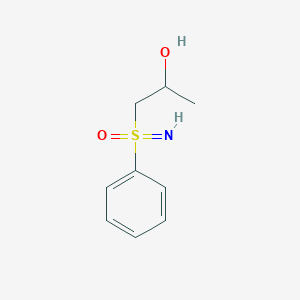

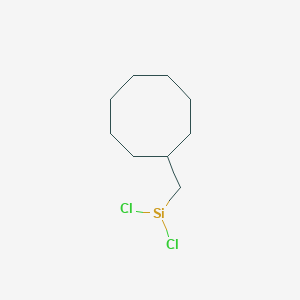
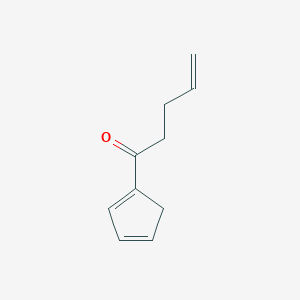

![10-[(Oxiran-2-yl)methyl]-1,4,7-trioxa-10-azacyclododecane](/img/structure/B14296843.png)
![5,6-Dihydrobenzo[h]quinazoline-4(1H)-thione](/img/structure/B14296847.png)
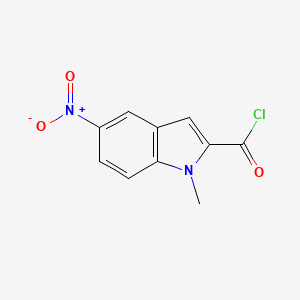
![5-[2-(Iodomethyl)phenyl]oxolan-2-one](/img/structure/B14296850.png)
